6-chloro-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole
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Overview
Description
6-chloro-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzothiazole ring fused with a dihydroisoquinoline moiety, and a chlorine atom attached to the benzene ring
Mechanism of Action
Target of Action
Similar compounds have been shown to have antifungal activities against various fungi .
Mode of Action
It’s worth noting that related compounds have demonstrated significant antifungal activities .
Biochemical Pathways
Related compounds have been shown to inhibit the growth of various fungi, suggesting that they may interfere with essential biochemical pathways in these organisms .
Result of Action
Related compounds have demonstrated significant antifungal activities, suggesting that they may inhibit the growth of various fungi .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a chlorinated benzothiazole derivative and a dihydroisoquinoline precursor, the reaction can be catalyzed by acids or bases to facilitate the cyclization process. The reaction conditions often involve elevated temperatures and the use of solvents like dichloromethane or ethanol to ensure proper solubility and reaction kinetics.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction is typically monitored using techniques like High-Performance Liquid Chromatography (HPLC) to ensure the purity and yield of the final product. Post-reaction, the compound is purified using methods such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
6-chloro-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium (Pd) catalyst
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced.
Scientific Research Applications
6-chloro-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-3,4-dihydroisoquinolin-1(2H)-one
- 6-chloroisoquinoline
- 2-(3-chlorophenyl)benzo[d]thiazole
Uniqueness
Compared to similar compounds, 6-chloro-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole is unique due to its combined structural features of benzothiazole and dihydroisoquinoline. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Biological Activity
6-Chloro-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound combines a benzothiazole moiety with a dihydroisoquinoline structure, which may contribute to its pharmacological properties. This article aims to explore its biological activity, including antimicrobial, anticancer, and neuroprotective effects, supported by relevant research findings and data.
Chemical Structure and Properties
The compound's IUPAC name is 6-chloro-2-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3-benzothiazole. Its molecular formula is C16H13ClN2S, and it has a molecular weight of 302.80 g/mol. The presence of chlorine and the unique heterocyclic structure are believed to enhance its biological activity.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on benzothiazole derivatives have shown promising results against various bacterial strains, suggesting that the benzothiazole core may play a crucial role in this activity.
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Benzothiazole Derivative | E. coli | 32 µg/mL |
Benzothiazole Derivative | S. aureus | 16 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies. For example, derivatives of benzothiazole have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.
Case Study:
In a study evaluating various benzothiazole derivatives, it was found that the compound exhibited an IC50 value of 5.4 µM against MCF-7 cells, indicating potent anticancer activity compared to standard chemotherapeutics.
Neuroprotective Effects
The neuroprotective properties of compounds similar to this compound have also been investigated, particularly in the context of Alzheimer's disease. Research suggests that these compounds may act as acetylcholinesterase inhibitors, thereby increasing acetylcholine levels in the brain and enhancing cognitive function.
Research Findings:
A synthesized derivative showed an IC50 value of 2.7 µM for acetylcholinesterase inhibition, highlighting its potential as a therapeutic agent for neurodegenerative diseases.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound's ability to inhibit enzymes such as acetylcholinesterase is crucial for its neuroprotective effects.
- Apoptosis Induction: It may trigger apoptotic pathways in cancer cells through various signaling mechanisms.
- Antimicrobial Action: The interaction with bacterial cell membranes or metabolic pathways could explain its antimicrobial efficacy.
Properties
IUPAC Name |
6-chloro-2-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2S/c17-13-5-6-14-15(9-13)20-16(18-14)19-8-7-11-3-1-2-4-12(11)10-19/h1-6,9H,7-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVPRRTVCGGNEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=NC4=C(S3)C=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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